Methyl 2-bromo-6-cyano-4-formylbenzoate
Overview
Description
Methyl 2-bromo-6-cyano-4-formylbenzoate is a benzoyl derivative with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-6-cyano-4-formylbenzoate can be synthesized through various synthetic routesThe reaction conditions typically involve the use of bromine or a brominating agent, followed by cyanation and formylation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and subsequent functional group transformations. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-cyano-4-formylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atom.
Reduction Reactions: Products include primary amines and alcohols.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-bromo-6-cyano-4-formylbenzoate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-cyano-4-formylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine, cyano, and formyl groups allow it to participate in various chemical reactions, leading to the formation of new compounds with potential biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-formylbenzoate: Similar structure but lacks the cyano group.
Methyl 2-cyano-4-formylbenzoate: Similar structure but lacks the bromine atom.
Methyl 2-bromo-6-cyano-benzoate: Similar structure but lacks the formyl group.
Uniqueness
Methyl 2-bromo-6-cyano-4-formylbenzoate is unique due to the presence of all three functional groups (bromine, cyano, and formyl) on the benzoyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-bromo-6-cyano-4-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)9-7(4-12)2-6(5-13)3-8(9)11/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYCWUWEFNNWKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.